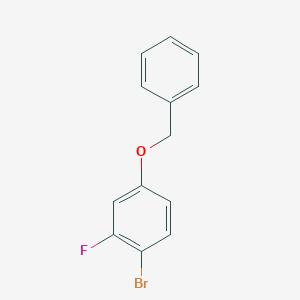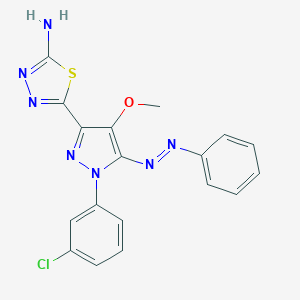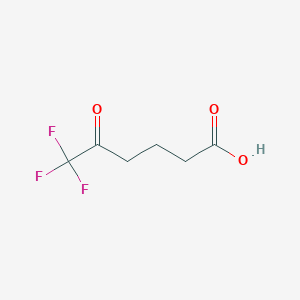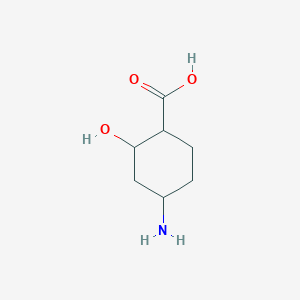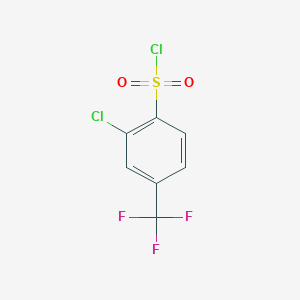
2-(2-Pyridyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridyl)propanal is an organic compound that is widely used in scientific research. It is also known as 2-pyridylacetaldehyde or PPA. It is a yellowish liquid with a strong odor and is soluble in water, ethanol, and ether.
作用機序
The mechanism of action of 2-(2-Pyridyl)propanal is not fully understood. However, it is believed to act as a chelating agent by forming a complex with metal ions such as copper, iron, and zinc. This complexation can lead to changes in the electronic structure of the metal ion, resulting in altered reactivity and catalytic activity.
Biochemical and Physiological Effects:
2-(2-Pyridyl)propanal has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. It also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Pyridyl)propanal in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biological imaging. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic in high concentrations and should be handled with care.
将来の方向性
There are many future directions for research involving 2-(2-Pyridyl)propanal. One area of interest is its potential as a therapeutic agent for various diseases such as neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its preparation. Finally, its use as a fluorescent probe for biological imaging could be further explored.
Conclusion:
In conclusion, 2-(2-Pyridyl)propanal is a versatile compound with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop new synthetic methods for its preparation.
合成法
2-(2-Pyridyl)propanal can be synthesized through various methods. The most common method is the condensation reaction between pyridine-2-carboxaldehyde and acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction between pyridine-2-carboxylic acid and acetaldehyde in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
2-(2-Pyridyl)propanal has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis to synthesize various compounds such as pyridine derivatives, heterocyclic compounds, and chiral ligands. It is also used in the preparation of metal complexes for catalysis and as a fluorescent probe for biological imaging.
特性
CAS番号 |
162895-00-3 |
|---|---|
製品名 |
2-(2-Pyridyl)propanal |
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC名 |
2-pyridin-2-ylpropanal |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-7H,1H3 |
InChIキー |
JRVRZALNDCUKBN-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=CC=N1 |
正規SMILES |
CC(C=O)C1=CC=CC=N1 |
同義語 |
2-Pyridineacetaldehyde,alpha-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
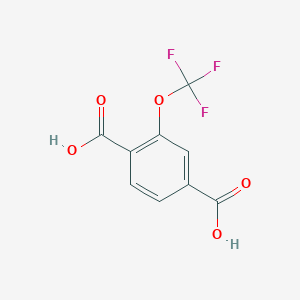

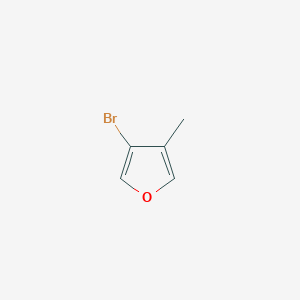
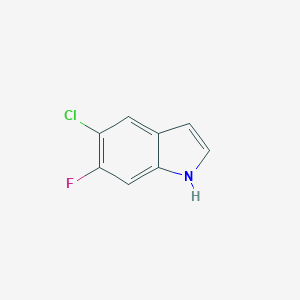
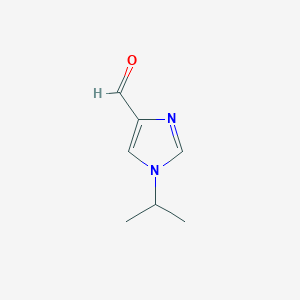
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)

